molecular formula C8H9BrN2O2 B1305202 Ethyl (5-bromopyridin-3-yl)carbamate CAS No. 152684-24-7

Ethyl (5-bromopyridin-3-yl)carbamate

Cat. No. B1305202
CAS RN: 152684-24-7
M. Wt: 245.07 g/mol
InChI Key: BFWDDTLTJVTQHZ-UHFFFAOYSA-N
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Description

Ethyl carbamate (EC) is a substance commonly found in fermented foods and alcoholic beverages. It has attracted significant attention due to its classification as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC) . The presence of EC in food products and its potential health risks, including neurological disorders and carcinogenicity, have led to extensive research into its formation, detection, and mitigation .

Synthesis Analysis

The synthesis of ethyl carbamate derivatives has been explored in several studies. For instance, racemic ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazine-7-carbamate and its chiral isomers have been synthesized and shown to exhibit antitumor activity in various biological tests . The preparation of these compounds involves complex synthetic routes, including the use of alpha-amino ketone oximes and reductive cyclization processes . Alterations at different positions of the pyrazine ring have been shown to significantly affect the cytotoxicity and inhibition of mitosis in cultured cells .

Molecular Structure Analysis

The molecular structure of ethyl carbamate and its derivatives plays a crucial role in their biological activity. Structural modifications, such as the replacement of the 5-amino group or alterations in the carbamate group, can lead to significant changes in antimitotic and anticancer properties . For example, the presence of a carbamate group is required for activity, and the replacement of the ethyl group with bulkier aliphatic groups can reduce activity .

Chemical Reactions Analysis

Ethyl carbamate can be formed through a reaction between ethanol and either cyanate or N-carbamyl compounds . The metabolism of ethyl carbamate derivatives in organisms can lead to various metabolites, some of which may have altered biological activities . For example, metabolism studies have reported the formation of hydroxylated metabolites, which can be further methylated to produce methoxy derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl carbamate, such as its molecular weight and lack of chromophore, pose challenges for its detection and quantification in complex food matrices . Analytical methods such as HPLC-FLD, multidimensional gas chromatography/mass spectrometry (MDGC/MS), and solid-phase extraction have been developed to accurately measure EC levels in various food products . These methods have been validated to ensure accuracy, reproducibility, and linearity over a range of concentrations .

Scientific Research Applications

Synthesis Methodology

The compound has been employed in various synthesis processes. For instance, it has been utilized in the one-pot synthesis of 3-amino-7-azaindoles via microwave-assisted Thorpe–Ziegler cyclization, demonstrating excellent yields, short reaction time, and high functional group compatibility (Yang et al., 2014). Additionally, it's involved in the creation of imidazolyl dithiocarbamates and their subsequent reactions with phenacyl bromides to afford S-alkylation products (El′tsov et al., 2011).

Chemical Behavior and Reactions

It partakes in interesting chemical behaviors, like cycloaddition with azo diesters leading to tetrahydropyridazinones through a Diels–Alder reaction followed by a novel rearrangement (Aitken et al., 2016). Its ethyl derivative has been noted to decompose upon storage, losing carbamate groups and leading to aromatization.

Catalysis and Synthesis

It's pivotal in the synthesis of ethyl N-(5-aryloxymethylene-1,3,4-thiadiazol-2-yl) carbamates under liquid-liquid phase transfer catalysis, showcasing advantages like mild conditions, easy handling, and high yield (Lan-qin & Xi-cun, 2004).

Spectroscopy and Detection

The compound has been instrumental in surface-enhanced Raman scattering for quantitative detection of ethyl carbamate in alcoholic beverages, showing great practical potential for in situ assessment and identification in the industry (Yang et al., 2013).

Safety and Hazards

While specific safety and hazard information for Ethyl (5-bromopyridin-3-yl)carbamate is not available, carbamates in general are known to have potential health risks. For instance, ethyl carbamate, a related compound, is considered hazardous and has shown potential for carcinogenicity when administered in high doses in animal tests .

Mechanism of Action

Target of Action

Ethyl (5-bromopyridin-3-yl)carbamate is a type of carbamate compound . Carbamates are known to interact with various targets in the body, but their primary targets are often enzymes such as acetylcholinesterase (AChE) . AChE plays a pivotal role in the nervous system by catalyzing the hydrolysis of acetylcholine (ACh), a neurotransmitter, into choline and acetic acid .

Mode of Action

Carbamates, including this compound, are designed to make drug-target interactions through their carbamate moiety . They mimic the substrate by forming a carbamoylated instead of acylated complex with the enzyme that is hydrolyzed considerably slower than the acylated form . This results in the inhibition of AChE, reducing the metabolic breakdown of ACh and maintaining cholinergic transmission in the brain .

Biochemical Pathways

The inhibition of AChE by carbamates affects the cholinergic pathway. Under normal conditions, AChE breaks down ACh in the synaptic cleft, terminating the signal transmission. When ache is inhibited, ach accumulates in the synaptic cleft, leading to prolonged cholinergic effects .

Pharmacokinetics

Carbamates in general are known for their good chemical and proteolytic stabilities, and their capability to permeate cell membranes . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.

Result of Action

The primary result of the action of this compound, like other AChE inhibitors, is the increased concentration of ACh in the synaptic cleft. This can lead to prolonged cholinergic effects, which can be beneficial in conditions associated with decreased cholinergic activity, such as Alzheimer’s disease .

properties

IUPAC Name

ethyl N-(5-bromopyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)11-7-3-6(9)4-10-5-7/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWDDTLTJVTQHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

5-bromopyridin-3-amine (20 g, 116 mmol) was dissolved in DCM (500 mL) and pyridine (28.0 mL, 347 mmol) was added, followed by ethyl chloroformate (11.44 mL, 119 mmol) dropwise. The reaction mixture was stirred for 1.5 h at room temperature. The reaction mixture was diluted with DCM. The two phases were separated and the organic phase was washed with 10% CuSO4 solution (2×) sat. NaHCO3 solution (1×) Brine (1×) dried (Na2SO4) and evaporated. The residue was triturated with diethyl ether filtered and dried obtaining ethyl (5-bromopyridin-3-yl)carbamate (21.58 g, 76%) as a white solid. LCMS (m/z): 247.0 (MH+), 0.58 min; 1H NMR (400 MHz, CDCl3) δ ppm 8.62-8.15 (m, 3H) 7.00 (br. s., 1H) 4.27 (q, J=7.0 Hz, 2H) 1.34 (t, J=7.0 Hz, 3H).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two
Quantity
11.44 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 5-bromonicotinic acid (20.0 g, 99.0 mmol) in ethanol (300 mL) was added DPPA (21.6 mL, 100.0 mmol) followed by triethylamine (14.3 mL, 103.0 mmol) then refluxed overnight. After cooling, a half amount of solvent was removed by evaporation. The ethanol solution was extracted with ethyl acetate. The organic layer was washed with NaHCO3 (aq) and brine, dried over Na2SO4 then evaporated. Sequence purification on SiO2 column chromatography gave the title compound (4.55 g, 19%): MS m/e 245, 246 (M+1).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
21.6 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
14.3 mL
Type
reactant
Reaction Step Two
Yield
19%

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